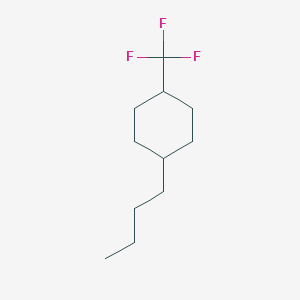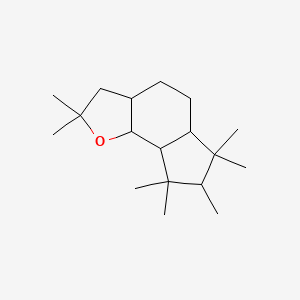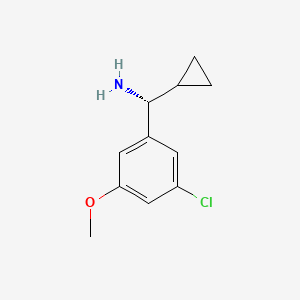
(R)-(3-chloro-5-methoxyphenyl)(cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(3-chloro-5-methoxyphenyl)(cyclopropyl)methanamine is a chemical compound with the molecular formula C11H14ClNO. It is characterized by the presence of a chloro group, a methoxy group, and a cyclopropyl group attached to a methanamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-chloro-5-methoxyphenyl)(cyclopropyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-methoxybenzaldehyde and cyclopropylamine.
Condensation Reaction: The aldehyde group of 3-chloro-5-methoxybenzaldehyde reacts with cyclopropylamine in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired ®-(3-chloro-5-methoxyphenyl)(cyclopropyl)methanamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
®-(3-chloro-5-methoxyphenyl)(cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of amines or other reduced products.
Substitution: The chloro and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
®-(3-chloro-5-methoxyphenyl)(cyclopropyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-(3-chloro-5-methoxyphenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
Ketamine: A well-known anesthetic with a similar structure but different functional groups.
Uniqueness
®-(3-chloro-5-methoxyphenyl)(cyclopropyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
(R)-(3-chloro-5-methoxyphenyl)-cyclopropylmethanamine |
InChI |
InChI=1S/C11H14ClNO/c1-14-10-5-8(4-9(12)6-10)11(13)7-2-3-7/h4-7,11H,2-3,13H2,1H3/t11-/m1/s1 |
InChI Key |
XNWYZVICORWVLN-LLVKDONJSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H](C2CC2)N)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C2CC2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


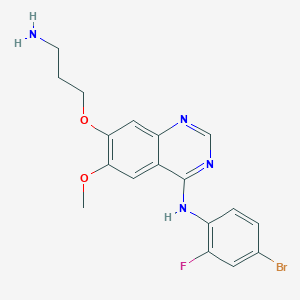
![(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12843454.png)

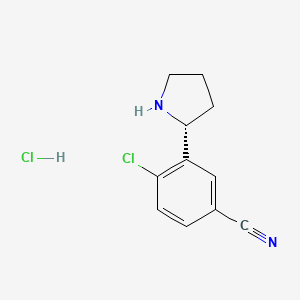
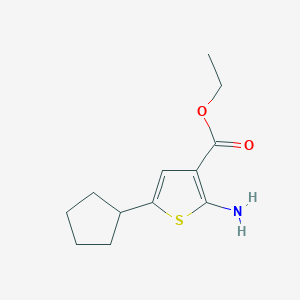
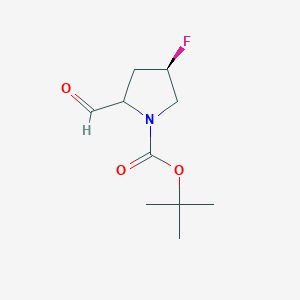
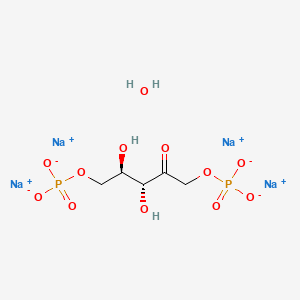

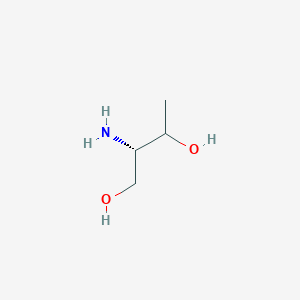


![Ethyl 2-methyloxazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B12843499.png)
